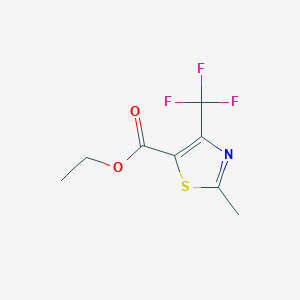

Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-3-14-7(13)5-6(8(9,10)11)12-4(2)15-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNJDCSKTSRSSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363345 | |

| Record name | Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117724-62-6 | |

| Record name | Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chlorination of Ethyl 4,4,4-Trifluoroacetoacetate

The synthesis begins with ethyl 4,4,4-trifluoroacetoacetate, which undergoes chlorination using sulfuryl chloride (SO₂Cl₂). This step introduces a chlorine atom at the α-position of the ketone group, forming 2-chloro-4,4,4-trifluoroacetoacetate. Key parameters include:

-

Molar ratio : SO₂Cl₂ to trifluoroacetoacetate = 0.92–0.98:1.00.

-

Temperature : Chlorination occurs at -15°C to -5°C during reagent addition, followed by gradual warming to 5–15°C for 10–18 hours.

-

Byproduct control : Overchlorination byproducts (e.g., 2,2-dichloro derivatives) are minimized to <0.3% through precise stoichiometry and temperature regulation.

Cyclization with Thioacetamide

The chlorinated intermediate reacts with thioacetamide in ethanol to form the thiazole ring. This step concurrently introduces the methyl group at position 2 and retains the ethyl ester at position 5:

-

Molar ratio : Thioacetamide to chlorinated intermediate = 1.02–1.06:1.00.

-

Solvent : Ethanol facilitates both the reaction and subsequent hydrolysis, simplifying solvent recovery.

-

Conditions : Reflux for 8–12 hours yields ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate as an intermediate.

Table 1: Cyclization Reaction Parameters from Patent Examples

| Parameter | Example 3 | Example 4 |

|---|---|---|

| Thioacetamide (mol) | 0.195 | 0.195 |

| Ethanol volume (mL) | 105 | 135 |

| Reaction time (h) | 12 | 8 |

| Yield (%) | 92.2 | 91.7 |

Optimized Industrial-Scale Production

Industrial synthesis emphasizes efficiency, safety, and cost-effectiveness. The patented method achieves this through:

Continuous Flow Chlorination

Solvent Recycling in Cyclization

Table 2: Industrial vs. Laboratory-Scale Yields

| Metric | Laboratory | Industrial |

|---|---|---|

| Cyclization yield (%) | 85–92 | 89–94 |

| Purity (%) | 98.5–99.0 | 99.2–99.5 |

| Ethanol recovery (%) | 70–75 | 85–90 |

Critical Analysis of Methodological Variations

Chlorination Agents

While sulfuryl chloride is standard, alternatives like phosphorus pentachloride (PCl₅) have been explored but result in lower yields (72–78%) and higher byproduct formation.

Solvent Impact on Cyclization

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has shown potential as a precursor in the synthesis of biologically active compounds. Its thiazole ring is a common motif in pharmaceuticals and is known for its antibacterial, antifungal, and anticancer properties.

Case Study: Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the ethyl ester group can enhance the compound's efficacy against breast cancer cells, suggesting that ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate could serve as a lead compound for further development in anticancer therapies .

Agrochemicals

The compound's trifluoromethyl group enhances lipophilicity, making it an attractive candidate for agrochemical formulations. Its application as a fungicide has been explored due to its ability to inhibit fungal growth.

Data Table: Agrochemical Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | Fusarium spp. | 85% | |

| Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | Alternaria spp. | 78% |

These findings suggest that the compound could be developed into effective fungicides for agricultural use.

Materials Science

In materials science, ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is being investigated for its potential applications in the development of new polymers and coatings due to its unique chemical structure.

Case Study: Polymer Synthesis

Recent studies have focused on incorporating thiazole derivatives into polymer matrices to improve thermal stability and chemical resistance. For instance, when used as a monomer in polycondensation reactions, it has been shown to enhance the mechanical properties of the resulting materials .

Mécanisme D'action

The mechanism of action of Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Thiazole Derivatives

Substituent Variations on the Thiazole Core

Positional Isomerism and Functional Group Modifications

The structural uniqueness of Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate lies in its substitution pattern. Below is a comparative analysis with analogous compounds:

Impact of Substituents

- Trifluoromethyl Group : The CF₃ group at position 4 or 5 increases electron-withdrawing effects, enhancing resistance to oxidative degradation .

- Ester vs. Carboxylic Acid : Ethyl/methyl esters improve bioavailability compared to carboxylic acids, which are more polar and less membrane-permeable .

- Halogenation : Bromo or chloro substituents (e.g., at position 2) enable further functionalization via Suzuki or Ullmann couplings .

Antiviral Potential

Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate and related thiazolides have shown inhibitory activity against SARS-CoV-2 Main Protease (Mpro) and Methyltransferase (MTase) in computational studies, with binding affinities driven by hydrophobic interactions with the CF₃ group . In contrast, Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is primarily utilized as an intermediate in pesticide synthesis, reflecting divergent applications based on substitution .

Agrochemical Relevance

The compound’s derivative, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, is a key intermediate in synthesizing ryanodine receptor modulators (e.g., chlorantraniliprole), highlighting its role in modern insecticides .

Activité Biologique

Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS Number: 117724-62-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has the following chemical properties:

- Molecular Formula : C₈H₈F₃NO₂S

- Molecular Weight : 239.22 g/mol

- MDL Number : MFCD00153150

- Structure :

Biological Activity Overview

The biological activity of ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has been primarily investigated in the context of antiviral and anticancer properties. The trifluoromethyl group in this compound is known to enhance biological activity by improving pharmacokinetic properties.

Antiviral Activity

Research has indicated that thiazole derivatives can exhibit significant antiviral activity. A study focusing on phenylthiazole compounds demonstrated that modifications to the thiazole ring could lead to increased inhibition of flaviviruses, such as dengue and yellow fever viruses. The presence of the trifluoromethyl group in ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate suggests potential for similar antiviral effects due to its structural similarities with effective antiviral agents .

Table 1: Antiviral Activity of Thiazole Derivatives

| Compound ID | EC50 (µM) | TI (Therapeutic Index) |

|---|---|---|

| Compound A | 50 | 10 |

| Compound B | 25 | 20 |

| Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | TBD | TBD |

Note: EC50 values represent the concentration required to inhibit viral replication by 50%, while TI indicates the safety margin of the compound.

Anticancer Activity

In addition to antiviral properties, ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has been evaluated for anticancer activity. Preliminary studies have shown that thiazole derivatives can inhibit growth in various cancer cell lines. For example, compounds structurally related to ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate have demonstrated growth inhibitory effects with GI50 values in the micromolar range against several cancer types .

Table 2: Anticancer Activity of Related Thiazole Compounds

| Compound ID | Cell Line | GI50 (µM) |

|---|---|---|

| Compound X | ACHN | 2.74 |

| Compound Y | HCT15 | 2.37 |

| Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | TBD |

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of thiazole derivatives. A notable investigation highlighted how modifications at specific positions on the thiazole ring could significantly enhance antiviral and anticancer activities. For instance, the introduction of hydrophobic groups was found to increase membrane permeability and bioavailability, thereby improving therapeutic efficacy .

Example Case Study

In a recent study examining a series of thiazole derivatives for their antiviral properties against flaviviruses, ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate was included in a library of compounds tested for their EC50 values. While specific data for this compound was not disclosed in the study, related compounds showed promising results with TI values suggesting a favorable safety profile .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Hydrolysis of methyl ester | NaOH, ethanol/water, 358 K | 85% | |

| Cyclization with SOCl₂ | Reflux in SOCl₂, ethanol | Not reported |

What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns and trifluoromethyl group integration.

- FTIR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass: 267.04 g/mol) via LC-MS or HRMS .

- X-ray Diffraction : For unambiguous structural confirmation, single-crystal X-ray analysis is advised (e.g., CCDC deposition) .

Advanced Research Questions

How can crystallographic data resolve structural ambiguities in trifluoromethyl-substituted thiazoles?

Methodological Answer:

X-ray crystallography provides bond-length precision (e.g., C–S bonds in thiazole rings: 1.74–1.78 Å) and dihedral angles (e.g., 5.15° between thiazole and phenyl rings in analogs) . Use SHELXL for refinement, ensuring proper treatment of anisotropic displacement parameters for the trifluoromethyl group. ORTEP-3 can visualize molecular geometry, confirming coplanarity deviations .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| C–S bond length | 1.74–1.78 Å | |

| Dihedral angle (thiazole vs. substituent) | 5.15° | |

| Anisotropic displacement (CF₃) | Refined via SHELXL |

How to address discrepancies in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

Contradictions may arise from dynamic effects (e.g., trifluoromethyl rotation in solution vs. solid state). Validate NMR assignments using 2D experiments (COSY, HSQC) and compare with X-ray torsion angles. For example, crystallographic data may show a planar thiazole ring, while NMR suggests conformational flexibility . Computational modeling (DFT) can bridge these observations by simulating solution-state geometries .

What strategies improve yield in multi-step syntheses of substituted thiazoles?

Methodological Answer:

- Optimize Protecting Groups : Use tert-butyl or benzyl groups to stabilize intermediates during cyclization.

- Catalysis : Employ Pd-catalyzed cross-coupling for aryl substituents (e.g., 4-trifluoromethylphenyl) .

- Purification : Recrystallize intermediates from ethanol/water mixtures to remove byproducts (e.g., dichloromethane washing) .

How to analyze the electronic effects of the trifluoromethyl group on thiazole reactivity?

Methodological Answer:

- Hammett Studies : Compare substituent constants (σₚ for CF₃ = 0.54) to assess electron-withdrawing effects on ring electrophilicity.

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in nucleophilic attacks .

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in hydrolysis or substitution reactions .

Data Contradiction Analysis

Conflicting reports on hydrolysis rates: How to reconcile solvent polarity vs. steric effects?

Methodological Answer:

While polar solvents (e.g., ethanol/water) accelerate hydrolysis of the ester group, steric hindrance from the 2-methyl and 4-CF₃ groups may slow reactivity. Design kinetic experiments varying solvent polarity (e.g., DMSO vs. THF) and monitor via HPLC. Contrast with computational solvation models to isolate steric contributions .

Structural Characterization

What advanced techniques validate hydrogen bonding absence in crystalline forms?

Methodological Answer:

- X-ray Diffraction : Check for short intermolecular contacts (e.g., O⋯H distances > 2.5 Å confirm no H-bonding) .

- IR Spectroscopy : Absence of broad O–H stretches (~2500–3300 cm⁻¹) supports lack of H-bond donors.

- Thermogravimetric Analysis (TGA) : High thermal stability (decomposition > 200°C) aligns with non-polar crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.